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Compound of Interest

Compound Name: Piroxicillin

CAS No.: 82509-56-6

Cat. No.: B1622212 Get Quote

Executive Summary: The Antipseudomonal
Imperative
Piroxicillin (INN; Code: VX-VC 43) represents a sophisticated evolution in the

-lactam pharmacophore, specifically classified as a ureidopenicillin. Emerging during the
"Golden Era" of antibiotic development (circa early 1980s), it was engineered to address a
critical clinical gap: the intrinsic resistance of Gram-negative non-fermenters, particularly
Pseudomonas aeruginosa, to earlier penicillins.

Unlike its predecessors (ampicillin, carbenicillin), piroxicillin incorporates a complex polar side

chain—a pyrimidinyl-ureido moiety—attached to an amoxicillin-like backbone. This structural

modification enhances penetration through Gram-negative porin channels (OprF) and

increases affinity for Penicillin-Binding Protein 3 (PBP3), resulting in superior bactericidal

activity compared to piperacillin and mezlocillin in specific in vitro assays.

This guide deconstructs the chemical engineering, mechanistic action, and synthesis protocols

of piroxicillin, serving as a blueprint for understanding high-potency acylureidopenicillins.
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The potency of piroxicillin derives from its hybrid structure. It is essentially an amoxicillin

derivative where the free

-amino group is acylated with a heterocyclic urea side chain.

Structural Breakdown
Core Nucleus: 6-aminopenicillanic acid (6-APA) ring system (essential for

-lactamase activity).

C-7 Substituent: A p-hydroxyphenylglycyl group (similar to amoxicillin), providing acid

stability and oral bioavailability potential (though typically parenteral).

Ureido Side Chain: A (p-aminosulfonyl)anilino-4-hydroxy-5-pyrimidinyl group.[1] This bulky,

polar side chain mimics the peptide backbone of peptidoglycan, enhancing affinity for PBPs

and protecting the

-lactam ring from certain

-lactamases (steric hindrance).

Quantitative Physicochemical Profile
Property Value Clinical Significance

Molecular Formula

High heteroatom count

increases polarity for Gram-

negative entry.

Molecular Weight 672.70 g/mol
Large size necessitates porin-

mediated transport.

H-Bond Donors 8
Facilitates binding to PBP

active site serine residues.

H-Bond Acceptors 12
Enhances water solubility and

serum distribution.

Polar Surface Area 266.27 Å²
Indicates low CNS penetration;

high renal clearance.
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Visualization: Structural Logic of Piroxicillin
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Figure 1:SAR map illustrating how the ureido side chain drives both porin permeation and

target affinity.

Mechanism of Action: PBP Inhibition Cascade
Piroxicillin functions as a "suicide substrate" for bacterial transpeptidases (Penicillin-Binding

Proteins).

Periplasmic Entry: Diffuses through outer membrane porins (OmpF/OmpC in E. coli, OprF in

Ps. aeruginosa).[1][2][3]

Recognition: The D-alanyl-D-alanine structural mimicry allows the drug to dock into the

active site of PBPs (specifically PBP3 in Gram-negatives).

Acylation: The
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-lactam ring opens, covalently binding to the active site serine residue.

Inhibition: This irreversible blockage prevents cross-linking of peptidoglycan strands.

Lysis: Activation of autolysins (murein hydrolases) leads to cell wall destabilization and

osmotic lysis.

Comparative Efficacy (In Vitro MIC Data)
Data synthesized from comparative studies against standard ureidopenicillins.

Bacterial Strain
Piroxicillin MIC (

g/mL)

Piperacillin MIC (

g/mL)
Interpretation

Pseudomonas

aeruginosa
0.5 - 2.0 2.0 - 8.0 2-4x more potent

Klebsiella

pneumoniae
1.0 - 4.0 2.0 - 8.0 Superior activity

Escherichia coli 0.5 - 1.0 1.0 - 2.0 Comparable/Superior

Bacteroides fragilis 4.0 - 16.0 8.0 - 32.0
Enhanced anaerobic

coverage

Experimental Protocols
Protocol A: Chemical Synthesis of Piroxicillin (Ureido-
Acylation Route)
Note: This protocol describes the standard Schotten-Baumann condensation method used for

ureidopenicillins.

Reagents:

Amoxicillin Trihydrate (Precursor A)

2-(p-aminosulfonyl)anilino-4-hydroxy-5-pyrimidinyl isocyanate (Precursor B - Activated Side

Chain)
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Triethylamine (TEA)

Dichloromethane (DCM) / Tetrahydrofuran (THF)

Silylating agent (BSA or HMDS)

Step-by-Step Workflow:

Silylation (Protection):

Suspend Amoxicillin Trihydrate (10 mmol) in dry DCM (50 mL).

Add Bis(trimethylsilyl)acetamide (BSA) (25 mmol) dropwise at 0°C under Nitrogen.

Mechanism:[3][4] Protects the carboxylic acid and the phenolic hydroxyl group, solubilizing

the penicillin nucleus in organic solvent.

Stir for 2 hours until the solution is clear.

Acylation (Coupling):

Cool the silylated amoxicillin solution to -20°C.

Dissolve the pyrimidinyl isocyanate/carbamoyl chloride derivative (10.5 mmol) in dry THF

(20 mL).

Add the side-chain solution slowly to the penicillin reactor, maintaining temperature <

-10°C to prevent

-lactam ring degradation.

Stir for 3 hours, allowing temperature to rise to 0°C.

Hydrolysis & Isolation:

Quench reaction with ice-cold water (50 mL) to remove silyl protecting groups.

Adjust pH to 2.0 using 1N HCl to precipitate the free acid form.
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Extract with Ethyl Acetate (3 x 50 mL).

Dry organic layer over

and evaporate to dryness.

Purification:

Recrystallize crude product from Isopropanol/Water.

Validation: Confirm structure via HPLC (C18 column, Phosphate buffer/Acetonitrile

gradient) and NMR.

Protocol B: MIC Determination (Broth Microdilution)
Objective: Validate antipseudomonal potency.

Inoculum Prep: Prepare 0.5 McFarland suspension of Ps. aeruginosa (ATCC 27853). Dilute

1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

Plate Setup: Dispense 100

L of CAMHB into 96-well plates.

Drug Dilution: Add piroxicillin (stock 128

g/mL) to column 1. Perform serial 2-fold dilutions across the plate.

Inoculation: Add 100

L of bacterial suspension to each well (Final volume 200

L; Final inoculum

CFU/mL).

Incubation: 37°C for 16-20 hours (ambient air).

Readout: The MIC is the lowest concentration showing no visible turbidity.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1622212?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1622212?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Development History & Synthesis Workflow
Visualization
Piroxicillin was developed in the wake of piperacillin's success, aiming to optimize the "ureido"

concept. The strategy involved modifying the piperazine ring of piperacillin into a pyrimidine-

based structure to alter solubility and PBP binding kinetics.
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Figure 2:Synthetic pathway converting Amoxicillin to Piroxicillin via silyl-protection chemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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